![molecular formula C5H9N3S B1488558 4-azidotetrahydro-2H-thiopyran CAS No. 1881290-96-5](/img/structure/B1488558.png)
4-azidotetrahydro-2H-thiopyran
Overview
Description
4-azidotetrahydro-2H-thiopyran is a chemical compound . It is a derivative of thiopyran, a heterocyclic compound with the chemical formula C5H6S . Thiopyrans have two isomers, 2H-thiopyran and 4H-thiopyran, which differ by the location of double bonds .
Synthesis Analysis
Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis
The structure of a related compound, 2a, was unambiguously established based on the NMR spectra . In the 1H NMR spectrum of compound 2a, the proton signal at position 4 of dihydrothiopyran appears as a doublet at 4.46 ppm (J = 5.9 Hz), the spectrum also contains a doublet corresponding to the proton at the C-7а atom at 5.23 ppm .Chemical Reactions Analysis
Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . They are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Physical And Chemical Properties Analysis
Thiopyran, the parent compound of 4-azidotetrahydro-2H-thiopyran, has a molar mass of 98.16 g·mol−1 and a density of 1.1446g/cm3 . Its boiling point is 241.5 °C .Scientific Research Applications
Antimicrobial Activity
4-Azidotetrahydro-2H-thiopyran: has been investigated for its potential in combating microbial infections. Researchers have synthesized derivatives of this compound and tested them against various strains of Candida spp. , which are common fungal pathogens. Some derivatives have shown very strong activity, suggesting that 4-AZIDOTHIANE could be a valuable addition to the arsenal of antimicrobial agents .
Anticonvulsant Properties
The compound has also been explored for its anticonvulsant effects. In studies, certain derivatives of 4-AZIDOTHIANE demonstrated statistically significant anticonvulsant activity in models such as pentylenetetrazole-induced seizures. This indicates a potential use for this compound in the development of new antiepileptic drugs .
Synthesis of Heterocyclic Compounds
4-Azidotetrahydro-2H-thiopyran serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are structurally significant in many natural products and can be strategic intermediates in the construction of complex molecules .
Drug Resistance Solutions
With the increasing problem of drug-resistant microorganisms, there’s a pressing need for innovative drugs with different mechanisms of action. 4-AZIDOTHIANE-based compounds offer a promising avenue for developing new drugs that can tackle resistant strains of bacteria and fungi .
Quantum Chemical Calculations
The interaction and binding energies of 4-AZIDOTHIANE derivatives with other molecules, such as cyclodextrin, have been studied using quantum chemical calculations. This application is crucial in understanding the molecular interactions and designing drugs with better efficacy .
Valence Isomerism Studies
The compound is also used in studies related to valence isomerism, which is a type of chemical reaction where one structural isomer of a compound transforms into another. Understanding this process is important for the synthesis of stable heterocyclic compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that tetrahydro-4h-thiopyran-4-ones, a related class of compounds, are employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors, electrochromic materials, synthetic analogs of natural compounds, and biologically active substances .
Mode of Action
Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .
Biochemical Pathways
Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are known to participate in multicomponent reactions, consistent with the principles of green chemistry .
Result of Action
Related compounds have shown significant anticonvulsant activity in certain models .
properties
IUPAC Name |
4-azidothiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFXAOGZXDWJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-azidotetrahydro-2H-thiopyran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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